molecular formula C9H16O2 B3010542 6-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 2168919-10-4

6-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B3010542
CAS No.: 2168919-10-4
M. Wt: 156.225
InChI Key: DMKYMXCUJQQGSK-UHFFFAOYSA-N
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Description

6-Oxaspiro[35]nonan-7-ylmethanol is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.5]nonan-7-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps, such as hydroxylation, are then carried out to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-7-ylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

6-Oxaspiro[3.5]nonan-7-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The spirocyclic structure may also contribute to its unique binding properties and activity.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.5]nonane: Lacks the hydroxymethyl group but shares the spirocyclic core.

    7-Hydroxy-6-oxaspiro[3.5]nonane: Similar structure with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

6-Oxaspiro[35]nonan-7-ylmethanol is unique due to the presence of both the spirocyclic structure and the hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYMXCUJQQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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